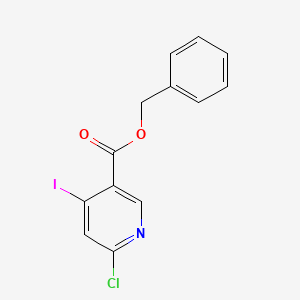![molecular formula C10H9Cl2N3 B13928419 4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine](/img/structure/B13928419.png)
4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of two chlorine atoms at positions 4 and 7, and an isopropyl group at position 1 on the pyrido[3,4-d]pyridazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine typically involves the reaction of 3,6-dichloro-5-nitropyridazin-4-amine with oxidizing agents. One effective method involves using (diacetoxyiodo)benzene in benzene, heated at reflux for two hours . This reaction yields the desired compound with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like (diacetoxyiodo)benzene.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: (diacetoxyiodo)benzene, PIDA, and PIFA are commonly used oxidizing agents.
Solvents: Benzene is often used as a solvent for these reactions.
Reaction Conditions: Reactions are typically carried out at reflux temperatures to ensure complete conversion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions primarily yield the corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophiles involved.
科学的研究の応用
4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Materials Science: It is used in the development of photovoltaic materials and dyes for dye-sensitized solar cells (DSSCs).
作用機序
The mechanism of action of 4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For instance, its derivatives have been shown to inhibit certain enzymes, thereby exerting antimicrobial or anticancer activities .
類似化合物との比較
Similar Compounds
4,7-Dichloro[1,2,5]oxadiazolo[3,4-d]pyridazine: This compound is structurally similar and has been studied for its potential in photovoltaic materials and biologically active compounds.
4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine: Another similar compound, known for its applications in electronic materials.
Uniqueness
4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine stands out due to its unique combination of chlorine atoms and an isopropyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals.
特性
分子式 |
C10H9Cl2N3 |
|---|---|
分子量 |
242.10 g/mol |
IUPAC名 |
4,7-dichloro-1-propan-2-ylpyrido[3,4-d]pyridazine |
InChI |
InChI=1S/C10H9Cl2N3/c1-5(2)9-6-3-8(11)13-4-7(6)10(12)15-14-9/h3-5H,1-2H3 |
InChIキー |
ZPEBSNAUYXOFCX-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NN=C(C2=CN=C(C=C21)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





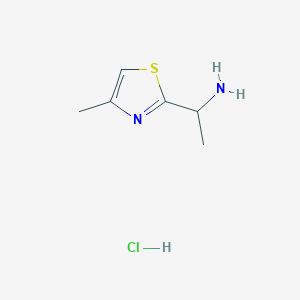
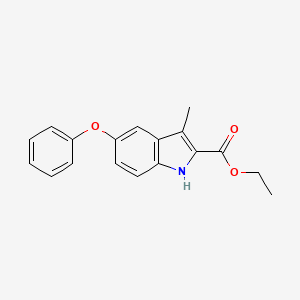
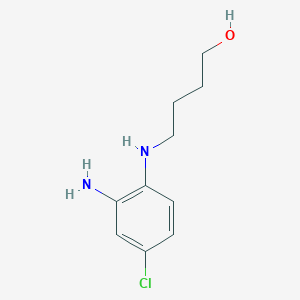
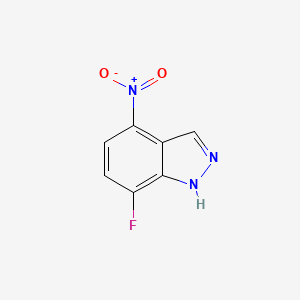
![7-Chloro-5-iodo-3-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B13928358.png)
![8,8-dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B13928367.png)

![[2-(4-Vinyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13928374.png)
